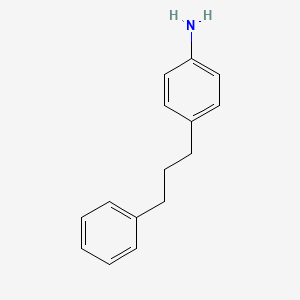

4-(3-Phenylpropyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-phenylpropyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHXRITYSLFMSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509955 | |

| Record name | 4-(3-Phenylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80861-22-9 | |

| Record name | 4-(3-Phenylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Strategies for 4-(3-Phenylpropyl)aniline and its Structural Analogs

The construction of the this compound scaffold can be achieved through various modern synthetic methodologies. These approaches offer improvements in efficiency, selectivity, and environmental impact over traditional methods.

Catalytic Approaches in Carbon-Nitrogen Bond Formation

The formation of the carbon-nitrogen (C-N) bond is a cornerstone of organic synthesis. Catalytic methods provide powerful tools for achieving this transformation with high degrees of control and efficiency.

Transition metal catalysis is a principal method for the formation of C-N bonds. Palladium-catalyzed reactions, in particular, are widely employed for the synthesis of arylamines. researchgate.netmit.edu The Buchwald-Hartwig amination, for instance, is a versatile method for coupling aryl halides or triflates with amines. masterorganicchemistry.com In the context of this compound, this could involve the reaction of a 4-halo-(3-phenylpropyl)benzene with aniline (B41778) in the presence of a palladium catalyst and a suitable ligand. A combination of a palladium-N-heterocyclic carbene (NHC) catalyst has been shown to be effective for the amination of aryl sulfides with anilines, offering another potential route. nih.gov

Copper-catalyzed amination reactions also provide a valuable alternative. These reactions can be used for the synthesis of quinolines from anilines and aldehydes, demonstrating the utility of copper in C-N bond formation and subsequent cyclizations. organic-chemistry.orgnih.gov The synthesis of diaryl- and triarylamines can also be achieved using copper catalysts. researchgate.net

The following table summarizes representative transition metal catalyst systems applicable to the synthesis of aromatic amines.

| Catalyst System | Reactants | Reaction Type | Reference |

| Pd(OAc)₂ / DPEphos | Aryl bromide, Aniline | Buchwald-Hartwig Amination | mit.edu |

| Pd₂ (dba)₃ / P(t-Bu)₂-o-biphenyl | Aryl bromide, Aryl chloride, Aniline | Buchwald-Hartwig Amination | mit.edu |

| Palladium-NHC / KHMDS | Aryl sulfide, Aniline | Amination | nih.gov |

| CuBr / CF₃SO₃H | Aniline, Aldehyde | Dehydrogenative Annulation | organic-chemistry.org |

This table presents general catalyst systems and may require optimization for the specific synthesis of this compound.

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative for various transformations. nih.govsemanticscholar.orgorganic-chemistry.orgnih.gov For C-N bond formation, organocatalysts can activate substrates in a number of ways. researchgate.net For instance, iminium ion catalysis can facilitate the enantioselective alkylation of aniline rings with α,β-unsaturated aldehydes. princeton.edu While a direct synthesis of this compound using this method is not explicitly reported, the principle could be adapted.

Chiral phosphoric acids have been used to catalyze the asymmetric [3+2] cascade cyclizations of aniline derivatives, showcasing another facet of organocatalytic C-N bond formation. acs.org The development of organocatalytic methods for the synthesis of alkynes from non-acetylenic precursors also highlights the versatility of this approach. organic-chemistry.orgnih.gov Although specific organocatalytic routes to this compound are not well-documented, the general principles of organocatalysis suggest potential pathways for its synthesis or the synthesis of its analogs.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a green and atom-economical approach for the N-alkylation of amines using alcohols as alkylating agents. acs.orgnih.govyoutube.com This process involves the temporary "borrowing" of hydrogen from an alcohol by a metal catalyst to form a reactive carbonyl intermediate. This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated amine with water as the only byproduct. nih.gov

This strategy is highly applicable to the synthesis of this compound, where 3-phenyl-1-propanol (B195566) could be reacted with aniline in the presence of a suitable catalyst. Ruthenium and iridium complexes are commonly employed for this transformation. nih.gov Heterogeneous copper catalysts have also been shown to be effective for the N-alkylation of anilines with secondary and benzylic alcohols. rsc.org

The table below provides examples of catalyst systems used in borrowing hydrogen reactions for N-alkylation.

| Catalyst | Reactants | Product Type | Reference |

| [Ir(cod)Cl]₂/PPh₃/KOH | Ketone, Primary Alcohol | α-Alkylated Ketone | nih.gov |

| Ruthenium complexes | Alcohol, Amine | N-Alkylated Amine | youtube.com |

| Heterogeneous Copper | Secondary/Benzylic Alcohol, Aniline | N-Alkylated Aniline | rsc.org |

This table illustrates the types of catalysts used in borrowing hydrogen reactions, which could be adapted for the synthesis of this compound.

Reductive Amination Protocols for Aromatic Amines

Reductive amination is a versatile and widely used method for the synthesis of amines, involving the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com To synthesize this compound, this would typically involve the reaction of 3-phenylpropanal (B7769412) with aniline, followed by reduction. rsc.orgrsc.org

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent and reaction conditions can be tuned to control the selectivity of the reaction and avoid side products. For instance, a stepwise procedure involving imine formation in methanol (B129727) followed by reduction with NaBH₄ can be used to prevent dialkylation. organic-chemistry.org Catalytic hydrogenation can also be used for the reduction step. rsc.org

The following table summarizes various conditions for reductive amination.

| Carbonyl Compound | Amine | Reducing Agent / Catalyst | Solvent | Reference |

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH(OAc)₃ | 1,2-Dichloroethane | organic-chemistry.org |

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH₄ / Boric Acid | Solvent-free | organic-chemistry.org |

| Aldehyde | Aniline | [RuCl₂(p-cymene)]₂ / Ph₂SiH₂ | - | organic-chemistry.org |

| Nitroarene/Aldehyde | - | Au/Al₂O₃, H₂ | - | rsc.org |

| Aromatic Aldehyde | Primary Amine | Co-containing composite, H₂ | - | mdpi.com |

This table provides a summary of general conditions for reductive amination that could be applied to the synthesis of this compound.

Derivatization Strategies for Substituted this compound Analogs

The this compound scaffold can be further modified to generate a library of structural analogs with potentially diverse properties. Derivatization can occur at the aniline nitrogen or on the aromatic rings.

Standard transformations of the primary amino group include acylation to form amides or sulfonamides, and further alkylation to yield secondary or tertiary amines. Monoacylation of anilines can be achieved with high yields using acid chlorides in the presence of a base like pyridine (B92270). researchgate.net

The aromatic rings of this compound can also be functionalized. Electrophilic aromatic substitution reactions, such as halogenation or nitration, would likely be directed by the activating amino group, primarily to the ortho positions. Transition metal-catalyzed C-H functionalization offers a more modern and regioselective approach to derivatization. researchgate.net For example, palladium-catalyzed ortho-C-H amination of pinacol (B44631) arylborates provides a route to structurally diverse anilines. researchgate.net While these methods have not been specifically reported for this compound, they represent powerful tools for the synthesis of its substituted analogs. rsc.orgresearchgate.netmdpi.com

Amide Bond Forming Reactions

The primary amine of this compound serves as a nucleophile in reactions with carboxylic acids and their derivatives to form stable amide bonds. This transformation is fundamental in medicinal chemistry and materials science. While direct condensation with a carboxylic acid is slow, various coupling reagents and catalysts can facilitate this reaction efficiently. rsc.orgnih.gov

Commonly employed methods involve the use of carbodiimide (B86325) coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. acs.org Another approach utilizes metal-based catalysis, for instance, with titanium(IV) chloride (TiCl₄), which activates the carboxylic acid for nucleophilic attack by the amine. organic-chemistry.org Chemoenzymatic processes, which use adenylating enzymes, also represent a green alternative for amide bond formation. google.com

The general scheme involves the reaction of this compound with a selected carboxylic acid in the presence of a suitable coupling system.

Table 1: Selected Methods for Amide Bond Formation

| Method | Key Reagents/Catalyst | Typical Conditions | Notes |

|---|---|---|---|

| Carbodiimide Coupling | EDC, HOBt, DIPEA | DCM or DMF, Room Temperature | A widely used, versatile method for forming amides from electron-deficient amines and functionalized carboxylic acids. acs.org |

| Titanium-Catalyzed Amidation | TiCl₄ | Pyridine, 85°C | Effective for direct condensation of non-activated acids and amines, often with high purity of the product. organic-chemistry.org |

| Phosphonium-Based Reagents | BOP, PyBOP | Aprotic solvent (e.g., DMF), Base (e.g., DIPEA) | Highly efficient coupling reagents, particularly for sterically hindered substrates. |

| Enzymatic Synthesis | Adenylating Enzymes | Aqueous buffer, ATP | Offers high selectivity and mild reaction conditions, avoiding harsh chemicals and waste. google.com |

Introduction of Diverse Substituents onto the Phenylpropyl Side Chain

Modification of the three-carbon alkyl linker in this compound allows for fine-tuning of the molecule's steric and electronic properties. Research on structurally related compounds, such as GBR 12909 analogs, has demonstrated that substituents can be introduced at the C2 and C3 positions of the phenylpropyl side chain. These modifications can significantly influence the molecule's biological activity by altering its conformation and interactions with protein targets. nih.gov

Synthetic strategies to achieve such modifications typically involve multi-step sequences starting from precursors where the side chain is built with the desired functionality. For example, a synthetic route could begin with a substituted 3-phenylpropionaldehyde or 3-phenylpropionic acid, which is then elaborated and coupled to the aniline moiety.

Aniline Ring Substitution Approaches

Introducing substituents directly onto the aniline ring of this compound can be challenging due to the powerful activating nature of the amino group. However, modern synthetic methods provide pathways for such functionalization. Palladium-catalyzed C–H functionalization reactions have emerged as a powerful tool for the selective modification of anilines, including para-selective olefination of aniline derivatives using specialized S,O-ligands. scispace.com

Alternatively, a convergent synthesis can be employed. This involves the synthesis of a pre-functionalized aniline, which is then coupled to the phenylpropyl side chain. For instance, a substituted nitrobenzene (B124822) can be subjected to a sequence of reactions, such as N-alkylation with a 3-phenylpropyl halide, followed by reduction of the nitro group to an amine. This approach allows for the introduction of a wide variety of substituents at specific positions on the aniline ring.

Reactivity and Advanced Chemical Reactions of this compound

The chemical reactivity of this compound is dominated by the nucleophilic amino group and the electron-rich nature of the aniline ring.

Electrophilic Aromatic Substitution Patterns on the Aniline Ring System

The amino group (-NH₂) is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. chemistrysteps.combyjus.com Since the para position of this compound is already occupied by the phenylpropyl group, electrophilic attack is directed to the ortho positions (C2 and C6) relative to the amino group.

However, the high reactivity of the aniline ring often leads to polysubstitution and oxidation side reactions. libretexts.org For example, direct bromination with bromine water typically yields the 2,6-dibromo product, as it is difficult to stop the reaction at the monosubstitution stage. chemistrysteps.com

To achieve controlled monosubstitution, the reactivity of the amino group must be attenuated. This is commonly accomplished by protecting the amine as an acetamide (B32628). The N-acetyl group is still an ortho, para-director but is significantly less activating than the free amine, allowing for selective substitution. The acetyl group can be readily removed by hydrolysis to restore the amine functionality. libretexts.orgopenstax.org

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Primary Product (with -NH₂ Protection) | Notes |

|---|---|---|---|

| Halogenation (Bromination) | Br₂, CH₃COOH | 2-Bromo-4-(3-phenylpropyl)aniline | Protection as acetamide prevents di-bromination. openstax.org |

| Nitration | HNO₃, H₂SO₄ (low temp) | 2-Nitro-4-(3-phenylpropyl)aniline | Direct nitration without protection leads to meta-product formation (due to anilinium ion) and significant oxidation. byjus.comstackexchange.com |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(3-phenylpropyl)benzenesulfonic acid | The reaction is reversible with dilute sulfuric acid. byjus.comyoutube.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-N-acetyl-4-(3-phenylpropyl)aniline | Requires N-acetylation as the free amine complexes with the Lewis acid catalyst, deactivating the ring. chemistrysteps.com |

Oxidation Reactions of the Amine Functionality and Aromatic Moiety

The amine group and the electron-rich aromatic ring of this compound are susceptible to oxidation. The products formed depend heavily on the oxidant and reaction conditions. Mild oxidation may lead to the formation of N-hydroxyarylamines, which are often intermediates in metabolic pathways. nih.govnih.gov

Stronger oxidizing agents, such as potassium ferricyanide (B76249) or silver oxide, can lead to more complex products. The oxidation of substituted anilines is known to produce colored compounds like azobenzenes (from the coupling of two aniline molecules) and phenazines. rsc.orgrsc.org Harsh oxidation conditions can result in the formation of polymeric tars or quinone-like structures. For instance, the oxidation of some N-alkylanilines can proceed via a two-electron, one-proton transfer to yield a quinoneimine intermediate. nih.gov

Acylation and Other Nitrogen-Functionalization Pathways

Beyond the amide bond formation discussed previously, the nitrogen atom of this compound can undergo various other functionalization reactions.

Acylation: Reaction with acylating agents like acetic anhydride (B1165640) in the presence of a base like pyridine readily forms the corresponding N-acyl derivative (e.g., N-acetyl-4-(3-phenylpropyl)aniline). researchgate.net This reaction is crucial for protecting the amine group during subsequent electrophilic substitutions. openstax.org

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. This transformation is fundamental in the synthesis of sulfa drugs. openstax.org

Diazotization and Sandmeyer Reactions: One of the most powerful transformations of an arylamine is its conversion to an arenediazonium salt. openstax.org Reacting this compound with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) at low temperatures (0–5 °C) yields the corresponding diazonium salt. libretexts.org This intermediate is highly versatile and can be displaced by a wide range of nucleophiles in reactions often catalyzed by copper(I) salts (Sandmeyer reaction). nih.govwikipedia.orgbyjus.com This two-step sequence allows for the introduction of groups that are not accessible via direct electrophilic substitution, including:

Halides: -Cl, -Br (using CuCl, CuBr) wikipedia.org

Nitriles: -CN (using CuCN) wikipedia.org

Hydroxyl: -OH (using Cu₂O, Cu(NO₃)₂) wikipedia.org

Fluoro: -F (via the Balz-Schiemann reaction using HBF₄) libretexts.org

Hydrogen: -H (deamination using hypophosphorous acid, H₃PO₂) libretexts.org

This suite of reactions provides a robust platform for extensive diversification of the this compound scaffold.

Diazotization and Subsequent Chemical Transformations for Aromatic Amines

The primary aromatic amine functionality in this compound is a versatile handle for a variety of chemical transformations. A key reaction is diazotization, which converts the amino group into a highly useful diazonium salt intermediate. byjus.comunacademy.com This process is typically achieved by treating an acidic solution of this compound with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). byjus.comiitk.ac.in The reaction must be conducted at low temperatures, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt, 4-(3-phenylpropyl)benzenediazonium chloride. jove.com

The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. jove.com The amine's nitrogen atom then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfer and dehydration steps follow, ultimately leading to the formation of the aryldiazonium ion, which contains a N≡N triple bond. byjus.comjove.com

The resulting 4-(3-phenylpropyl)benzenediazonium salt is a valuable synthetic intermediate because the dinitrogen group (N₂) is an excellent leaving group, facilitating a wide array of substitution reactions that are otherwise difficult to achieve. organic-chemistry.org These transformations allow for the introduction of various functional groups onto the aromatic ring.

Key transformations include:

Sandmeyer Reaction: This reaction utilizes copper(I) salts to replace the diazonium group with a halide (Cl⁻, Br⁻) or a cyano group (CN⁻). numberanalytics.comwikipedia.org For instance, treating the diazonium salt with copper(I) chloride or copper(I) bromide yields 1-chloro-4-(3-phenylpropyl)benzene (B8607181) or 1-bromo-4-(3-phenylpropyl)benzene, respectively. numberanalytics.com The mechanism is believed to involve a radical-nucleophilic aromatic substitution (SRNAr) pathway. wikipedia.org

Schiemann Reaction: To introduce a fluorine atom, the diazonium salt is typically isolated as its tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻). byjus.comjk-sci.com Gentle heating of this salt then produces the corresponding aryl fluoride, 1-fluoro-4-(3-phenylpropyl)benzene, along with nitrogen gas and boron trifluoride. byjus.comnumberanalytics.comchemistrylearner.com

Iodination: The introduction of iodine does not typically require a copper catalyst. Simply treating the diazonium salt solution with potassium iodide (KI) leads to the formation of 1-iodo-4-(3-phenylpropyl)benzene. organic-chemistry.org

Hydroxylation: Heating the aqueous solution of the diazonium salt results in its decomposition, replacing the diazonium group with a hydroxyl group to form 4-(3-phenylpropyl)phenol. wikipedia.org

Azo Coupling: Diazonium salts can act as electrophiles and react with activated aromatic compounds, such as phenols or anilines, in what is known as an azo coupling reaction. wikipedia.orgnumberanalytics.com For example, reacting 4-(3-phenylpropyl)benzenediazonium chloride with phenol (B47542) under mild alkaline conditions would yield an azo dye. numberanalytics.comjove.com This reaction proceeds via electrophilic aromatic substitution. numberanalytics.com

The following table summarizes the expected products from the diazotization of this compound followed by various chemical transformations.

Interactive Data Table: Transformations of 4-(3-Phenylpropyl)benzenediazonium Salt

| Reagent(s) | Reaction Name | Product |

|---|---|---|

| CuCl, HCl | Sandmeyer | 1-Chloro-4-(3-phenylpropyl)benzene |

| CuBr, HBr | Sandmeyer | 1-Bromo-4-(3-phenylpropyl)benzene |

| CuCN, KCN | Sandmeyer | 4-(3-Phenylpropyl)benzonitrile |

Selective Hydrogenation of Aromatic Rings

The structure of this compound contains two aromatic rings, both of which can be reduced under certain hydrogenation conditions. The selective hydrogenation of one ring over the other, or the complete saturation of both, depends on the chosen methodology and reaction parameters.

Catalytic Hydrogenation:

The complete saturation of both aromatic rings in a related compound, 4-[3-(3-methylphenyl)-propyl]aniline, has been achieved using a ruthenium dioxide catalyst in dioxane at high temperature (140°C) and high hydrogen pressure (300 bar). prepchem.com This suggests that under forcing conditions, both the aniline-substituted ring and the terminal phenyl ring of this compound can be reduced to their corresponding cyclohexyl derivatives, yielding 4-(3-cyclohexylpropyl)cyclohexylamine. Common catalysts for arene hydrogenation include rhodium, ruthenium, platinum, and nickel, often supported on carbon. youtube.com

Selective hydrogenation of the aniline ring while leaving the other phenyl ring intact is challenging but may be possible under carefully controlled conditions. The hydrogenation of anilines to cyclohexylamines can be achieved using catalysts like rhodium-on-carbon or ruthenium. youtube.comacs.org The choice of catalyst, solvent, and additives can influence selectivity. youtube.com For instance, some platinum catalysts have shown selectivity for aniline hydrogenation in the presence of other benzyl (B1604629) groups. youtube.com

Birch Reduction:

The Birch reduction is a dissolving-metal reduction that typically converts aromatic rings into 1,4-cyclohexadienes using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. byjus.commasterorganicchemistry.com This method does not fully saturate the ring. wikipedia.org

The outcome of a Birch reduction is highly dependent on the substituents present on the aromatic ring. wikipedia.org

Aniline Ring: The amino group (-NH₂) is an electron-donating group. In the Birch reduction of aniline derivatives, the product is typically a conjugated enamine. adichemistry.com The reduction of the aniline ring in this compound would be expected to yield a cyclohexadiene derivative.

Terminal Phenyl Ring: The alkyl substituent (-CH₂CH₂CH₂-Aryl) on the terminal phenyl ring is weakly electron-donating. Reduction of this ring would also lead to a 1,4-cyclohexadiene (B1204751) derivative.

Given the two aromatic rings, a Birch reduction of this compound could potentially lead to a mixture of products where one or both rings are partially reduced. The precise distribution would depend on the specific reaction conditions.

The table below outlines the potential outcomes of hydrogenating this compound using different methods.

Interactive Data Table: Hydrogenation Methods for this compound

| Method | Reagents & Conditions | Expected Major Product(s) | Notes |

|---|---|---|---|

| Catalytic Hydrogenation (Forcing) | H₂, RuO₂, Dioxane, 140°C, 300 bar | 4-(3-Cyclohexylpropyl)cyclohexylamine | Both aromatic rings are fully saturated. prepchem.com |

| Catalytic Hydrogenation (Selective) | H₂, Rh/C or Pt catalyst, controlled temp/pressure | 4-(3-Phenylpropyl)cyclohexylamine | Potentially selective for the aniline ring under milder conditions. youtube.com |

| Birch Reduction | Na or Li, liquid NH₃, EtOH | Mixture of partially reduced products, including 1-(3-phenylpropyl)cyclohexa-1,4-dien-1-amine and 4-(3-(cyclohexa-2,5-dien-1-yl)propyl)aniline | Reduces aromatic rings to 1,4-cyclohexadienes. byjus.comwikipedia.org |

Compound Index

Spectroscopic and Advanced Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 4-(3-phenylpropyl)aniline. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the molecular framework and confirm the identity of the compound. mcbu.edu.tr

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule, including their chemical environment, proximity to other protons, and the number of neighboring protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of both the aniline (B41778) and phenyl rings, the aliphatic protons of the propyl chain, and the amine (NH₂) protons are observed. hmdb.ca

The aromatic protons on the aniline ring typically appear as two distinct doublets, a result of their ortho and meta positions relative to the electron-donating amino group and the alkyl substituent. The protons on the terminal phenyl ring also produce characteristic signals in the aromatic region of the spectrum. The three methylene (B1212753) groups (-CH₂-) of the propyl chain appear as multiplets in the upfield region, with their specific chemical shifts and splitting patterns determined by their position along the chain and coupling with adjacent protons. The amine protons usually present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. rsc.orgrsc.org

Table 1: Representative ¹H NMR Data for this compound Data presented is a representative interpretation based on analogous structures and established chemical shift principles. The spectrum is typically recorded in Chloroform-d (CDCl₃) with Tetramethylsilane (B1202638) (TMS) as an internal standard.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.15 | Multiplet | 5H | Phenyl-H |

| ~ 6.95 | Doublet | 2H | Aniline-H (ortho to alkyl) |

| ~ 6.65 | Doublet | 2H | Aniline-H (ortho to -NH₂) |

| ~ 3.55 | Broad Singlet | 2H | -NH₂ |

| ~ 2.62 | Triplet | 2H | Ph-CH₂ -CH₂-CH₂-Ar |

| ~ 2.50 | Triplet | 2H | Ph-CH₂-CH₂-CH₂ -Ar |

| ~ 1.90 | Multiplet | 2H | Ph-CH₂-CH₂ -CH₂-Ar |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Carbon-13 NMR complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. hmdb.ca The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atom, allowing for the unambiguous assignment of aromatic, aliphatic, and substituted carbons. kpi.uaorganicchemistrydata.org Spectral databases confirm the availability of ¹³C NMR data for this compound. nih.govbldpharm.com

In the ¹³C NMR spectrum of this compound, the signals for the carbon atoms of the two aromatic rings appear in the downfield region (typically 110-150 ppm). The carbon attached to the nitrogen atom (C-NH₂) is significantly influenced by the electronegativity of nitrogen. The quaternary carbons (those without attached protons) usually show less intense signals. kpi.ua The three distinct aliphatic carbons of the propyl chain resonate in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Data for this compound Data presented is a representative interpretation based on analogous structures. rsc.org The spectrum is typically recorded in Chloroform-d (CDCl₃).

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 145.0 | Aniline C-NH₂ |

| ~ 142.5 | Phenyl C-Alkyl |

| ~ 132.0 | Aniline C-Alkyl |

| ~ 129.5 | Aniline CH |

| ~ 128.4 | Phenyl CH |

| ~ 128.2 | Phenyl CH |

| ~ 125.7 | Phenyl CH |

| ~ 115.2 | Aniline CH |

| ~ 35.8 | Ph-CH₂ -CH₂-CH₂-Ar |

| ~ 35.2 | Ph-CH₂-CH₂-CH₂ -Ar |

| ~ 31.5 | Ph-CH₂-CH₂ -CH₂-Ar |

Heteronuclear NMR Techniques (e.g., ³¹P NMR) for Ligand Derivatives

While this compound itself is not directly analyzed by ³¹P NMR, it can serve as a precursor for synthesizing aminophosphine (B1255530) ligands, which are crucial in catalysis. rasayanjournal.co.inresearchgate.net The amino group can react with phosphorus halides (e.g., PCl₃ or PhPCl₂) to form a P-N bond. researchgate.net For these resulting phosphine (B1218219) derivatives, ³¹P NMR is the most powerful tool for characterization. rasayanjournal.co.inresearchgate.net

³¹P NMR spectroscopy provides information on the chemical environment, coordination state, and bonding of the phosphorus atom. huji.ac.il The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the electronic and steric properties of the substituents on the phosphorus atom. rasayanjournal.co.in Upon coordination of the aminophosphine ligand to a metal center, a significant change in the ³¹P chemical shift, known as the coordination chemical shift, is observed. This shift provides direct evidence of ligand-metal bond formation. researchgate.net Furthermore, coupling between the phosphorus nucleus and other nuclei (like ¹H or metal nuclei) can provide additional structural details. huji.ac.il For instance, the formation of a copper(I) complex with an aminophosphine ligand results in a notable deshielding of the ³¹P signal. rasayanjournal.co.in

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups. mcbu.edu.tr

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum displays absorption bands at specific frequencies corresponding to the molecule's functional groups. researchgate.netresearchgate.net Spectral data for this compound is available in established databases. nih.gov

Key features in the FTIR spectrum of this compound include:

N-H Stretching: The primary amine (-NH₂) group typically shows two characteristic stretching bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl chain appears just below 3000 cm⁻¹.

C=C Ring Stretching: Aromatic ring stretching vibrations are observed in the 1500-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is typically found around 1250-1350 cm⁻¹. researchgate.net

Table 3: Representative FTIR Data for this compound Data represents a characteristic interpretation based on known functional group frequencies for aniline derivatives. researchgate.netresearchgate.net

| Frequency (cm⁻¹) | Vibration Mode |

| ~ 3430, 3350 | N-H Asymmetric & Symmetric Stretch |

| ~ 3050 - 3020 | Aromatic C-H Stretch |

| ~ 2925, 2850 | Aliphatic C-H Asymmetric & Symmetric Stretch |

| ~ 1620, 1515 | Aromatic C=C Ring Stretch |

| ~ 1275 | Aromatic C-N Stretch |

| ~ 820 | para-Disubstituted Ring C-H Bend (Out-of-Plane) |

| ~ 745, 695 | Monosubstituted Ring C-H Bend (Out-of-Plane) |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR. ias.ac.inresearchgate.net It involves scattering of monochromatic light from a laser source, where shifts in the frequency of the scattered light correspond to the vibrational modes of the molecule. While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations, such as the C=C bonds in aromatic rings. researchgate.netscirp.org

The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes and the C-C backbone of the propyl chain. Comparing the Raman spectrum of aniline derivatives with that of aniline itself helps in assigning the various vibrational frequencies. ias.ac.in The intense band around 996 cm⁻¹ in the Raman spectrum of aniline is a well-known ring breathing mode, which would be shifted and potentially split in a substituted derivative like this compound. researchgate.net

Table 4: Representative FT-Raman Data for this compound Data represents a characteristic interpretation based on known functional group frequencies for substituted anilines. researchgate.netias.ac.in

| Raman Shift (cm⁻¹) | Vibration Mode |

| ~ 3055 | Aromatic C-H Stretch |

| ~ 1610 | Aromatic C=C Ring Stretch |

| ~ 1270 | C-N Stretch |

| ~ 1000 | Aromatic Ring Breathing Mode (Trigonal) |

| ~ 815 | Ring Breathing (Substituent Sensitive) |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. This precision allows for the determination of a compound's elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound (C15H17N), the theoretical exact mass can be calculated and compared with the experimental value obtained from an HRMS instrument. nih.gov The high resolving power of HRMS is essential for differentiating between ions with very similar masses, a common challenge in the analysis of complex samples. nih.gov

The analysis of this compound by HRMS would yield a precise mass for its molecular ion [M]+• or its protonated form [M+H]+. The experimentally determined mass can then be compared to the calculated exact mass to confirm the elemental composition.

Table 1: HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C15H17N | nih.gov |

| Calculated Exact Mass | 211.13610 Da | nih.gov |

| Ionization Mode | Typically ESI or EI | |

| Expected Ion | [M+H]+ or [M]+• |

This is an interactive data table. Click on the headers to sort.

Fragmentation analysis using HRMS provides high-accuracy masses for the fragment ions, which aids in the confident assignment of their elemental compositions. mdpi.com This is particularly useful for distinguishing between potential fragmentation pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of mass spectrometry. nih.gov This coupling allows for the analysis of individual components within a mixture. For this compound, LC-MS can be used to confirm its presence in a reaction mixture, assess its purity, and quantify its amount. bldpharm.com

In a typical LC-MS analysis of aromatic amines, a reversed-phase column, such as a C18 or a biphenyl (B1667301) column, is used for separation. nih.govsccwrp.org The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), with additives like acetic acid or ammonium (B1175870) acetate (B1210297) to improve chromatographic shape and ionization efficiency. nih.govsccwrp.org The mass spectrometer, operating in a mode such as electrospray ionization (ESI), detects the compound as it elutes from the column. nih.gov Comprehensive two-dimensional LC coupled with HRMS (LC×LC-HRMS) has been shown to increase peak capacity and sensitivity for analyzing complex samples. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from macromolecules or polar compounds with minimal fragmentation. copernicus.org It is commonly coupled with a Time-of-Flight (TOF) mass analyzer. A TOF analyzer measures the m/z of ions by determining the time it takes for them to travel a fixed distance after being accelerated by an electric field. copernicus.org

ESI-TOF MS is well-suited for the analysis of this compound due to the polar amine group, which is readily protonated in the ESI source to form an [M+H]+ ion. The TOF analyzer provides high mass accuracy and resolution, making it a form of HRMS. nih.gov The technique is known for its high sensitivity, with detection limits for some compounds in the nanograms per milliliter (ng/mL) range. copernicus.org The conditions in the ESI source can influence the protonation site on aniline and related molecules. researchgate.net

When analyzing this compound, the primary ion observed would be the protonated molecule at an m/z corresponding to C15H18N+. By adjusting instrumental parameters, in-source fragmentation can be induced to generate structural information.

Chromatographic Methods for Purification and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a synthesized compound like this compound, chromatography is essential for isolating the product from starting materials and byproducts, and for verifying its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification and purity analysis of non-volatile or thermally sensitive compounds. thermofisher.com For aniline and its derivatives, HPLC is often preferred over Gas Chromatography because it does not require a derivatization step. thermofisher.comchromatographyonline.com

A typical HPLC method for analyzing this compound would involve a reversed-phase column (e.g., C18) and a mobile phase of acetonitrile and/or methanol with an aqueous buffer. sielc.combvsalud.org Detection is commonly performed using a UV detector, as the aromatic rings in the molecule absorb UV light. sielc.com The purity of the sample is determined by the percentage of the total peak area that corresponds to the main product peak. For trace analysis in complex matrices like water, online solid-phase extraction (SPE) can be coupled with HPLC to pre-concentrate the analyte and achieve very low detection limits. chromatographyonline.com

Table 2: Typical HPLC Parameters for Aniline Compound Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | Reversed-phase C18, 150 mm x 4.6 mm, 5 µm | sielc.combvsalud.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., H2SO4) | sielc.combvsalud.org |

| Flow Rate | 1.0 mL/min | sielc.com |

| Detection | UV at 200 nm or Diode Array Detector (DAD) | sielc.combvsalud.org |

This is an interactive data table. Click on the headers to sort.

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. epa.gov While the analysis of polar compounds like aniline can be challenging due to potential peak tailing caused by adsorption on the column, the use of modern capillary columns can mitigate these issues. uw.edu.pl this compound, being a relatively high molecular weight amine, would require elevated temperatures for analysis.

A GC method would typically use a capillary column with a nonpolar or weakly polar stationary phase. uw.edu.pl The carrier gas is usually an inert gas like helium or nitrogen. sigmaaldrich.com Detection can be achieved with a Flame Ionization Detector (FID), which is a universal detector for organic compounds, or a Nitrogen-Phosphorus Detector (NPD), which is more specific for nitrogen-containing compounds like anilines. epa.govsigmaaldrich.com For unambiguous identification, the GC system can be coupled to a mass spectrometer (GC-MS). epa.gov

Table 3: Example GC Parameters for Phenylalkylamine Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | Astec CHIRALDEX G-TA, 30 m x 0.25 mm I.D. | sigmaaldrich.com |

| Oven Temperature | 130 °C (Isothermal) | sigmaaldrich.com |

| Injector Temperature | 250 °C | sigmaaldrich.com |

| Detector | FID at 250 °C | sigmaaldrich.com |

This is an interactive data table. Click on the headers to sort. Note: These parameters are for a related compound and may require optimization for this compound.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Acetic Acid |

| Ammonium Acetate |

| Aniline |

| Helium |

| Methanol |

| Nitrogen |

| Sulfuric Acid |

Thin-Layer Chromatography (TLC) and Flash Chromatography

Thin-Layer Chromatography (TLC) and flash chromatography are fundamental purification and analytical techniques in synthetic chemistry, frequently employed in the work-up and isolation of aniline derivatives like this compound.

Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and efficient method to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. For aniline-containing compounds, silica (B1680970) gel 60 F254 is a commonly used stationary phase due to its polarity. The choice of mobile phase is critical for achieving good separation. A typical mobile phase consists of a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate). The polarity of the solvent system is adjusted to achieve a retention factor (Rf) value that allows for clear separation between the desired product, starting materials, and any byproducts. For instance, a common starting point for developing a TLC system for an amine like this compound would be a mixture of hexane and ethyl acetate. The Rf value, a ratio of the distance traveled by the compound to the distance traveled by the solvent front, provides a characteristic measure of a compound's polarity in a given system. ubaya.ac.id

Flash Chromatography is a preparative technique used to purify larger quantities of compounds based on the principles of TLC. After a suitable solvent system is identified using TLC, it is adapted for flash chromatography. The stationary phase is typically silica gel. Given that aniline derivatives can be slightly basic, they may interact strongly with the acidic nature of standard silica gel, leading to poor separation and "tailing" of the compound's band on the column. To mitigate this, a small amount of a base, such as triethylamine (B128534) (typically 0.1-1% of the total solvent volume), is often added to the mobile phase. researchgate.net This deactivates the acidic sites on the silica, resulting in sharper peaks and improved separation. The crude reaction mixture is loaded onto the top of the column and the eluent is pushed through under positive pressure, accelerating the separation process. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 1: Representative Chromatographic Conditions for Aniline Derivatives

| Parameter | Thin-Layer Chromatography (TLC) | Flash Chromatography |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 | Silica Gel (230-400 mesh) |

| Typical Mobile Phase | Hexane/Ethyl Acetate mixtures | Hexane/Ethyl Acetate gradient |

| Mobile Phase Modifier | Not always necessary for analysis | ~0.1-1% Triethylamine to prevent tailing researchgate.net |

| Detection/Visualization | UV light (254 nm) | UV detector or TLC analysis of fractions |

| Key Metric | Retention Factor (Rf) Value ubaya.ac.id | Elution Volume/Time |

X-ray Diffraction Studies for Solid-State Structure Determination (for Crystalline Derivatives)

While this compound is a liquid at room temperature, it can be converted into crystalline derivatives (e.g., salts, amides, or Schiff bases) that are amenable to single-crystal X-ray diffraction. sigmaaldrich.com This technique is the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms in a crystal, providing definitive proof of a molecule's structure.

The process involves irradiating a single crystal of a derivative with a focused beam of X-rays. The electrons within the atoms of the crystal diffract this X-ray beam, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms within the crystal lattice. By analyzing this pattern, researchers can calculate the electron density throughout the crystal and thus build a three-dimensional model of the molecule.

Key information obtained from a single-crystal X-ray diffraction study includes:

Bond lengths, bond angles, and torsion angles: These parameters define the exact geometry of the molecule.

Crystal system and space group: This describes the symmetry of the crystal lattice. researchgate.netnih.gov

Unit cell dimensions: These are the dimensions of the basic repeating block of the crystal structure. researchgate.netnih.gov

Intermolecular interactions: The analysis reveals how molecules are packed in the crystal, including interactions like hydrogen bonding and π-π stacking, which govern the material's bulk properties. researchgate.net

For example, a study on 4-Methoxy-N-(3-phenylallylidene)aniline, a Schiff base derivative of an aniline, determined that it crystallizes in the orthorhombic system with the space group Pbca. researchgate.net The analysis revealed a non-planar molecule with a significant dihedral angle between its two aromatic rings. researchgate.net Another example, ethyl 2-acetyl-3-anilinobutanoate, was found to have a P -1 space group. nih.gov These studies provide precedent for the type of detailed structural information that could be obtained for a crystalline derivative of this compound.

Table 2: Example Crystallographic Data for Aniline Derivatives

| Parameter | 4-Methoxy-N-(3-phenylallylidene)aniline researchgate.net | Ethyl 2-acetyl-3-anilinobutanoate nih.gov |

|---|---|---|

| Molecular Formula | C₁₆H₁₅NO | C₁₄H₁₉NO₃ |

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pbca | P -1 |

| Unit Cell Parameters | a = 7.2170 Å, b = 6.3101 Å, c = 57.061 Å | a = 8.045 Å, b = 9.390 Å, c = 10.419 Å |

| α = 90°, β = 90°, γ = 90° | α = 72.770°, β = 77.680°, γ = 69.490° | |

| Volume (ų) | 2598.6 | 703.9 (Calculated) |

| Radiation Type | Mo Kα | Not Specified |

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are employed to model the behavior of electrons in molecules, yielding a wealth of information about molecular structure, stability, and reactivity. These investigations are foundational for understanding the macroscopic properties of a substance from its microscopic constitution.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry of molecules. sigmaaldrich.comresearchgate.netnih.gov By approximating the electron density, DFT calculations can determine the lowest energy arrangement of atoms, corresponding to the optimized molecular structure. For 4-(3-phenylpropyl)aniline, geometry optimization is typically performed using a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p). bohrium.comnih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's three-dimensional shape and steric properties.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Atoms | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length (Å) | C-N | 1.40 |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-C (propyl chain) | 1.53 - 1.54 | |

| Bond Angle (°) | C-N-H | 113.0 |

| C-C-C (propyl chain) | 112.5 | |

| Dihedral Angle (°) | C-C-C-C (propyl chain) | ~180 (anti-periplanar) |

Note: These values are illustrative and represent typical outcomes of DFT calculations for similar molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited. nih.gov For aniline (B41778) derivatives, the HOMO is typically localized on the aniline ring and the amino group, while the LUMO may be distributed over the phenyl ring system. researchgate.netsciencepublishinggroup.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) - Illustrative |

|---|---|

| HOMO | -5.2 |

| LUMO | -0.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Note: These values are for illustrative purposes and can be calculated using DFT methods.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface is colored to indicate different potential values: red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a region of high electron density (red) around the nitrogen atom of the amino group and the π-system of the aniline ring, making these sites favorable for interactions with electrophiles. tci-thaijo.org Conversely, the hydrogen atoms of the amino group would exhibit a more positive potential (blue).

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions between orbitals. rsc.org It provides a localized picture of the chemical bonds, lone pairs, and delocalization of electron density within a molecule. NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, such as the delocalization of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital. rsc.org In this compound, NBO analysis would reveal the nature of the C-N bond, the hybridization of the atoms, and the extent of electron delocalization between the phenyl rings and the propyl chain.

Table 3: Representative NBO Analysis Data for this compound (Illustrative)

| Interaction | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) - Illustrative |

|---|---|---|---|

| π(C-C) -> π*(C-C) | Aniline Ring | Phenyl Ring | ~2-5 |

| LP(N) -> σ*(C-H) | Nitrogen Lone Pair | Adjacent C-H bond | ~1-3 |

Note: These values are illustrative examples of what NBO analysis could reveal.

First-Order Hyperpolarizability Calculations

The study of nonlinear optical (NLO) properties is an important area of materials science. The first-order hyperpolarizability (β) is a measure of a molecule's ability to exhibit second-order NLO phenomena. Molecules with large β values are of interest for applications in optoelectronic devices. mq.edu.aunih.gov Computational methods, such as DFT, can be used to calculate the first-order hyperpolarizability of a molecule. researchgate.netrug.nl For aniline derivatives, the presence of electron-donating (like the amino group) and electron-withdrawing groups connected by a π-conjugated system can lead to significant NLO responses. mq.edu.au In this compound, the interaction between the electron-donating aniline moiety and the phenyl group through the propyl chain would influence its NLO properties.

Table 4: Illustrative First-Order Hyperpolarizability of this compound

| Component | Value (a.u.) - Illustrative |

|---|---|

| β_x | 150 |

| β_y | 50 |

| β_z | 200 |

| β_total | 255 |

Note: These values are for illustrative purposes and can be calculated using computational methods like the finite field approach.

Spectroscopic Property Prediction via Computational Methods

Computational chemistry is also a powerful tool for predicting and interpreting various types of molecular spectra. By simulating the interaction of molecules with electromagnetic radiation, it is possible to calculate theoretical spectra that can be compared with experimental data. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and electronic (UV-Visible) spectra. researchgate.net The calculated vibrational frequencies can aid in the assignment of experimental spectral bands to specific molecular motions. materialsciencejournal.orgglobalresearchonline.netresearchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions within the molecule. bohrium.com

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aniline |

| p-chloroaniline |

| p-nitroaniline |

| 2,5-di-fluoroaniline |

| 2,5-di-chloroaniline |

| 2,5-di-bromoaniline |

| para-fluoroaniline |

| para-chloroaniline |

| para-bromoaniline |

| 4-Methoxy-N-(3-phenylallylidene) aniline |

| 4-aminoaniline |

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry provides the means to predict NMR chemical shifts, which can aid in the assignment of experimental spectra and offer insights into the electronic environment of the nuclei.

For aniline and its derivatives, Density Functional Theory (DFT) is a commonly employed method for calculating NMR parameters. The process involves optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These tensors are then used to determine the chemical shifts, typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS).

Table 1: Illustrative Theoretical vs. Experimental ¹H NMR Chemical Shifts for Aniline

| Proton Position | Experimental δ (ppm) in CDCl₃ hmdb.ca | Theoretical δ (ppm) (Example Calculation) |

| Ortho | 6.78 | (value) |

| Meta | 7.18 | (value) |

| Para | 6.68 | (value) |

| NH₂ | 3.45 | (value) |

| (Note: Theoretical values are placeholders as a specific study for direct comparison is not available. The experimental values are from the Human Metabolome Database for aniline.) |

Computational Vibrational Frequency Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational analysis can predict these vibrational frequencies, their intensities, and the nature of the corresponding atomic motions. This is invaluable for interpreting experimental spectra.

DFT calculations, particularly with hybrid functionals like B3LYP, are widely used for vibrational frequency analysis. materialsciencejournal.orgresearchgate.net After geometry optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated to yield the harmonic vibrational frequencies. Since theoretical calculations often overestimate frequencies due to the harmonic approximation and basis set limitations, the computed values are typically scaled to improve agreement with experimental data. materialsciencejournal.org

For aniline, computational studies have successfully assigned the various vibrational modes, such as N-H stretching, C-N stretching, and aromatic ring vibrations. materialsciencejournal.orgscirp.org For example, the antisymmetric and symmetric N-H stretching vibrations of aniline are experimentally observed around 3508 and 3422 cm⁻¹, respectively, and DFT calculations can reproduce these values with good accuracy. scirp.org A similar analysis for this compound would reveal how the phenylpropyl substituent influences the vibrational modes of the aniline core.

Table 2: Selected Calculated Vibrational Frequencies for Aniline (B3LYP/6-31G(d))

| Vibrational Mode | Calculated Frequency (cm⁻¹) materialsciencejournal.org | Experimental Frequency (cm⁻¹) materialsciencejournal.org |

| N-H Antisymmetric Stretch | 3502 | 3508 |

| N-H Symmetric Stretch | 3408 | 3422 |

| C-N Stretch | 1265 | 1282 |

| C-N Out-of-plane Bend | 734 | 755 |

| (Note: Data is for the parent compound aniline to illustrate the methodology.) |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

To understand the electronic transitions of a molecule, such as those observed in UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational tool. ohio-state.educecam.org TD-DFT calculates the energies of excited states, allowing for the prediction of absorption wavelengths (λmax) and oscillator strengths, which relate to the intensity of the absorption. ohio-state.edu

This method is particularly useful for studying how chemical structure affects color and electronic properties. For instance, TD-DFT has been used to accurately predict the absorption spectra of various aniline derivatives, including charge-transfer dyes. nih.gov The calculations can reveal the nature of the electronic transitions, for example, by identifying them as π→π* or n→π* transitions, and visualizing the change in electron density upon excitation. nih.gov Applying TD-DFT to this compound would elucidate its electronic absorption spectrum and the orbitals involved in its primary electronic transitions.

Molecular Modeling and Simulation Approaches

Beyond static properties, computational methods can simulate the dynamic behavior of molecules and their interactions, providing a window into processes that occur over time.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations compute the trajectories of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of conformational changes, solvent effects, and the thermodynamic properties of molecular systems.

While specific MD simulations for this compound are not documented, the methodology is widely applied to organic molecules. For a molecule like this compound, MD simulations could be used to explore the conformational flexibility of the propyl chain, the interaction with solvent molecules, and to calculate properties such as the radial distribution function to understand the local environment around the molecule.

Structure-Activity Relationship (SAR) Studies through Computational Means

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or a physical property. mdpi.com By identifying key molecular descriptors that influence a particular outcome, QSAR can be used to predict the activity of new, untested compounds.

For aniline derivatives, QSAR studies have been conducted to predict properties like toxicity and lipophilicity. nih.gov These models often use descriptors such as the octanol-water partition coefficient (log KOW) and electronic parameters like Hammett constants. nih.gov A QSAR study involving this compound would require a dataset of structurally related compounds with measured activity. Computational descriptors for each molecule, including electronic, steric, and hydrophobic parameters, would be calculated. Statistical methods, such as multiple linear regression, would then be used to build a model that could predict the activity of this compound and guide the design of new analogues with improved properties.

In Silico Ligand Design and Binding Prediction

The in silico design of ligands and the prediction of their binding affinities to protein targets are foundational aspects of modern drug discovery. While specific molecular docking and binding energy calculation studies for this compound are not extensively documented in publicly available literature, the principles of these methods can be applied to understand its potential interactions.

In silico methods, such as molecular docking, are employed to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in the de novo design of novel compounds. For instance, studies on N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors have successfully utilized molecular fragment replacement (MFR) and docking simulations to generate new potential inhibitors. nih.gov This approach could be theoretically applied to this compound, where the phenylpropyl and aniline fragments are systematically modified to explore a wider chemical space and predict binding to a hypothetical target.

The binding affinity of a ligand to its receptor is a critical parameter in drug design. Molecular docking simulations can provide an estimation of this affinity, often expressed as a binding energy score. For example, in the design of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives as potential anti-Parkinsonian agents, molecular docking was used to predict the binding energies against the monoamine oxidase-B (MAO-B) enzyme. asiapharmaceutics.info A similar approach could be envisioned for this compound and its derivatives to screen for potential biological targets.

A hypothetical in silico screening workflow for novel ligands based on the this compound scaffold could involve the following steps:

Target Identification: Identifying a relevant biological target based on the structural features of this compound.

Library Generation: Creating a virtual library of analogs with diverse substitutions on the phenyl and aniline rings.

Molecular Docking: Docking the library of compounds into the active site of the identified target protein.

Scoring and Ranking: Ranking the compounds based on their predicted binding affinities and interaction patterns.

ADMET Prediction: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the top-ranked compounds to assess their drug-likeness. mdpi.com

The following table illustrates a hypothetical set of designed analogs of this compound and their predicted binding affinities for a generic protein kinase target, based on common modifications seen in medicinal chemistry.

| Compound ID | Substitution on Phenyl Ring | Substitution on Aniline Ring | Predicted Binding Affinity (kcal/mol) |

| 4PPA-001 | None | None | -7.5 |

| 4PPA-002 | 4-Fluoro | None | -8.1 |

| 4PPA-003 | None | 2-Methyl | -7.8 |

| 4PPA-004 | 4-Fluoro | 2-Methyl | -8.5 |

| 4PPA-005 | 3,4-Dichloro | None | -9.2 |

| 4PPA-006 | None | 3-Trifluoromethyl | -8.9 |

This table is a hypothetical representation for illustrative purposes and is not based on experimental data.

Pharmacophore Modeling for Analogs

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or the structure of the biological target's active site (structure-based). nih.gov

A general pharmacophore model for analogs of this compound could include the following features:

Aromatic Ring (AR): The terminal phenyl group.

Hydrophobic Group (HY): The propyl linker.

Hydrogen Bond Donor (HBD): The amine group on the aniline ring.

Aromatic Ring (AR): The aniline ring itself.

The spatial relationship between these features would be crucial for biological activity. The development of a quantitative structure-activity relationship (QSAR) model, often in conjunction with pharmacophore modeling, can provide a statistically significant correlation between the structural features of the analogs and their biological activity. nih.gov

The table below outlines the key pharmacophoric features and their potential roles in the interaction of this compound analogs with a hypothetical receptor.

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Role in Binding |

| Aromatic Ring 1 | Terminal Phenyl Group | π-π stacking interactions with aromatic residues in the binding pocket. |

| Hydrophobic Linker | Propyl Chain | Van der Waals interactions within a hydrophobic pocket. |

| Aromatic Ring 2 | Aniline Ring | Can engage in various interactions, including π-π stacking and cation-π interactions if protonated. |

| Hydrogen Bond Donor | Amino Group (-NH2) | Forms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) on the protein backbone or side chains. |

The generation of a robust pharmacophore model for this compound analogs would be a critical step in guiding the design of new molecules with improved potency and selectivity for a given biological target. researchgate.net This model would serve as a 3D query for virtual screening of large compound libraries to identify novel hits with the desired pharmacological profile.

Advanced Applications in Chemical Sciences

Catalysis and Organometallic Chemistry Involving 4-(3-Phenylpropyl)aniline and its Derivatives

The unique structure of this compound, which combines a nucleophilic amino group with a bulky, non-polar phenylpropyl substituent, makes it and its derivatives valuable components in modern catalysis and organometallic chemistry.

The design of ancillary ligands is a cornerstone of inorganic and organometallic chemistry, as it allows for the modification of a metal center's structural and reactivity properties. researchgate.net The development of sophisticated ligands has been crucial for advancing metal-catalyzed reactions, including cross-coupling, which is vital in chemical synthesis. researchgate.net

The this compound molecule possesses key features for ligand design. The aniline (B41778) nitrogen can coordinate directly to a transition metal, while the phenylpropyl group provides significant steric bulk. This steric hindrance can influence the geometry of the metal complex, creating a specific chemical environment that can control substrate access and promote selectivity in catalytic reactions. umsl.edu Furthermore, electronic properties of the ligand can be tuned by modifying the substituents on its phenyl rings, although this tuning can sometimes have a minor influence on the electronic properties of the final metal complexes. umsl.edu For instance, in palladium-catalyzed C–H olefination reactions, specialized ligands like S,O-ligands have been shown to promote the cleavage of C-H bonds, which is often the rate-limiting step, and to direct the reaction to a specific position, such as the para-position of aniline derivatives. uva.nl

Derivatives of this compound can be envisioned in catalytic systems similar to those employing other substituted anilines. For example, palladium acetate (B1210297) in combination with bulky N-heterocyclic carbene (NHC) ligands has demonstrated high activity in the synthesis of related structures.

Table 1: Key Features of this compound for Ligand Design

| Feature | Role in Catalysis |

|---|---|

| Aniline Moiety | Provides a nitrogen donor atom for coordination to a transition metal center. |

| Phenylpropyl Group | Introduces steric bulk to control the coordination sphere of the metal, influencing regioselectivity and stereoselectivity. |

| Aromatic Rings | Allow for electronic tuning through the addition of electron-donating or electron-withdrawing groups. |

Role in Reductive Transformations and Alkylation Processes

Reductive amination is a widely used method for forming C-N bonds, converting a carbonyl group into an amine via an imine intermediate. wikipedia.org This process is central to the synthesis of many pharmaceutical and chemical compounds. In these reactions, this compound can serve as the amine source, reacting with aldehydes or ketones to produce secondary amines.

A particularly efficient method is the one-pot reductive mono-N-alkylation. nih.gov Research has demonstrated that various aniline derivatives can be selectively alkylated using aldehydes in the presence of a Pd/C catalyst and an in-situ hydrogen donor like ammonium (B1175870) formate. nih.govresearcher.life This reaction proceeds smoothly at room temperature in an environmentally benign aqueous 2-propanol solvent, achieving excellent yields. nih.gov Reducible functional groups on the aniline, such as esters, can often survive these mild conditions. researchgate.net This protocol represents a facile and economical route for the synthesis of N-alkylated derivatives of this compound.

Area-selective atomic layer deposition (AS-ALD) is a bottom-up manufacturing technique that enables the precise deposition of thin films onto specific regions of a patterned substrate while preventing growth on others. arradiance.com This is often achieved by using small-molecule inhibitors (SMIs) that selectively bind to the non-growth surface and block the adsorption of the ALD precursor. nih.govnih.gov

Aniline has been identified as a highly effective SMI for the area-selective deposition of materials like titanium nitride (TiN) and aluminum oxide (Al2O3). arradiance.comnih.govbohrium.com Computational and experimental studies have shown that aniline strongly and selectively adsorbs on metallic non-growth areas, such as ruthenium (Ru) and cobalt (Co), while only weakly interacting with the dielectric growth area, like silicon dioxide (SiO2). nih.govnih.gov This selective adsorption is the first critical requirement for an effective SMI. nih.gov

The inhibition mechanism involves the aniline molecules forming a dense layer on the non-growth surface that sterically hinders and chemically passivates the surface, significantly reducing the interaction with the ALD precursor. nih.govtue.nl DFT calculations revealed that aniline can adopt two stable, planar adsorption configurations on metal surfaces, which allows for a high surface coverage and the formation of a dense inhibition layer. nih.govnih.gov The planarity of the adsorbed molecule is crucial; pyridine (B92270), for example, adsorbs in an upright position, which allows precursor molecules to penetrate the inhibitor layer, making it less effective. arradiance.com

Given that the inhibitory action is primarily dictated by the aniline functional group, this compound is a strong candidate for use as an SMI. The addition of the bulky 3-phenylpropyl group would likely enhance the steric shielding effect, potentially improving the blocking efficiency and enabling even greater selectivity during the ASD process.

Table 2: Performance of Aniline as a Small-Molecule Inhibitor in ASD

| Parameter | Finding | Source |

|---|---|---|

| Selectivity | Achieved 99.9% selectivity for Al2O3 deposition on SiO2 over copper. | arradiance.com |

| Growth Delay | Delayed TiN deposition for up to 100 cycles on Co and over 200 cycles on Ru. | nih.gov |

| Adsorption Energy | Strong chemisorption on Ru (-3.59 eV) and Co (-2.17 eV) surfaces. | nih.gov |

| Adsorption on SiO2 | Limited to weak physisorption, allowing precursor access to the growth surface. | nih.gov |

| Blocking Mechanism | Forms a dense, planar layer that blocks precursor adsorption via steric hindrance and chemical passivation. | arradiance.comnih.gov |

Involvement in Bimetallic Nanoparticle Catalysis

Bimetallic nanoparticles (BNPs) have garnered significant attention in catalysis due to their unique electronic and geometric properties, which often lead to enhanced catalytic activity and selectivity compared to their monometallic counterparts. nih.govrsc.orgrsc.org These catalysts can be synthesized as alloys, core-shell structures, or other arrangements, allowing for fine-tuning of their properties. rsc.org

A common application of BNPs is in the catalytic reduction of nitroaromatics, a key reaction for synthesizing anilines and mitigating pollutants. nih.govresearchgate.net The reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) using a reducing agent like sodium borohydride (B1222165) is a benchmark reaction to evaluate catalytic performance. nih.govnih.gov Studies have shown that bimetallic systems such as Au-Ag, Cu-Pd, and Ag-Cu are highly efficient for this transformation. nih.govresearchgate.netnih.gov The synergistic effects between the two metals in a BNP can facilitate electron transfer and enhance the reaction rate. nih.gov For example, Cu/Pd bimetallic nanoparticles have demonstrated remarkable catalytic properties for the degradation of 4-nitrophenol. nih.gov

While direct studies using this compound in this context are not prevalent, the extensive research on the reduction of other substituted nitroarenes provides strong evidence for the applicability of BNPs in the synthesis of this compound. The catalytic reduction of 4-(3-phenylpropyl)-1-nitrobenzene using bimetallic nanoparticles would be an efficient and selective synthetic route. The choice of metals and the nanoparticle structure would be crucial for optimizing the yield and purity of the final product. rsc.org

Materials Science and Polymer Chemistry Contributions

The functional groups on this compound allow it to be a versatile monomer for the creation of advanced polymers with tailored properties.

Conjugated polymers, such as polyaniline (PANI), are a class of organic materials that possess semiconductor properties due to the delocalization of π-electrons along the polymer backbone. electrochemsci.org These materials are of great interest for applications in electronic and optoelectronic devices, including sensors, light-emitting diodes, and photovoltaic cells. researchgate.netjept.de

Polyaniline is typically synthesized through the oxidative polymerization of aniline. electrochemsci.org One of the major limitations of PANI is its poor solubility in common organic solvents, which complicates processing. jept.de A successful strategy to overcome this is to use aniline derivatives with various substituents. researchgate.netnih.govrsc.org The substituent can significantly alter the properties of the resulting polymer, including its solubility, morphology, and electronic characteristics. researchgate.netrsc.org